N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridine ring, and a tetrahydrothiazolo ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several ring structures, including a furan ring, a pyridine ring, and a tetrahydrothiazolo ring. These rings could potentially interact in interesting ways, depending on the exact 3D structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups in its structure. For example, the nitrogen atoms in the pyridine and tetrahydrothiazolo rings could potentially act as nucleophiles in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups in its structure. For example, the presence of the nitrogen atoms could potentially make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide have been explored for their potential as antiprotozoal agents. For instance, similar compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential application in treating protozoal infections (Ismail et al., 2004).
Anti-Inflammatory Agents
Molecules structurally akin to the subject compound have been synthesized with the aim of developing novel anti-inflammatory agents. Their design was influenced by the anti-inflammatory properties of related molecules, suggesting a potential application in this therapeutic field (Moloney, 2001).
Synthesis of Heterocyclic Compounds
The subject compound's structural analogs have been used in the synthesis of various heterocyclic compounds, which are important due to their biological activities. This includes the creation of isothiazolopyridines and pyridothiazines, which have valuable applications in medicinal chemistry (Youssef et al., 2012).
Dyes for Polyester Fibers
Derivatives of the compound have been synthesized and used as dyes for polyester fabrics. These dyes also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their potential use in creating biologically active fabrics (Khalifa et al., 2015).
Antiproliferative Activity
Structurally related thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been tested for their antiproliferative activity against various cell lines, indicating the potential application of these compounds in cancer research and therapy (Hung et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[5-(2-methoxypyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-25-16-11(4-2-7-19-16)17(24)22-8-6-12-14(10-22)27-18(20-12)21-15(23)13-5-3-9-26-13/h2-5,7,9H,6,8,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZAWACDUAHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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